molecular formula C15H22O3 B1247958 Fudecalone

Fudecalone

Cat. No. B1247958
M. Wt: 250.33 g/mol
InChI Key: HHSBIKHOYFPWGC-ZGFBFQLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fudecalone is a natural product found in Penicillium with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fudecalone : A study by Watanabe et al. (2001) synthesized the proposed structure of fudecalone, but found that its NMR spectral data did not match that of the natural compound. The study concluded that the synthetic fudecalone was a conformational isomer of the reported structure, leading to the determination of the relative configuration as 1S*, 3aS*, 6aS*, 10aS* (Watanabe, Yamaguchi, Furuuchi, & Kitahara, 2001).
  • Determination of Absolute Configuration : In another study, Watanabe et al. (2003) synthesized the proposed structure of Fudecalone, leading to the identification of the natural fudecalone as a trans-fused octalone. This research established the absolute configuration of fudecalone (Watanabe, Yamaguchi, Furuuchi, Kido, Bando, & Kitahara, 2003).

Revision of Stereochemistries in Natural Products

  • Stereochemical Revision Through Synthetic Study : Watanabe and Kitahara (2007) highlighted that the synthetic compound of fudecalone differed from the natural product due to misassignment of stereochemistry. This study revised the stereostructures of fudecalone and other natural products, clarifying fudecalone to be a 6a-epimer of the proposed structure (Watanabe & Kitahara, 2007).

Application in Traditional Medicine

  • Antidepressant Properties : A 2020 study by Lin et al. explored the antidepressant effects of Hemerocallis Radix, which contains active components like fudecalone. The study utilized network pharmacology to investigate the pharmacological mechanism, highlighting the role of fudecalone in alleviating depression symptoms (Lin, Tsai, Wu, & Peng, 2020).

properties

Product Name

Fudecalone

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1R,3aS,6aR,10aS)-1-hydroxy-4,7,7-trimethyl-3,3a,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-6-one

InChI

InChI=1S/C15H22O3/c1-9-7-11(16)12-14(2,3)5-4-6-15(12)10(9)8-18-13(15)17/h7,10,12-13,17H,4-6,8H2,1-3H3/t10-,12+,13+,15-/m0/s1

InChI Key

HHSBIKHOYFPWGC-ZGFBFQLVSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]2[C@@]3([C@H]1CO[C@H]3O)CCCC2(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC23C1COC3O)(C)C

synonyms

3,3a,6,6a,7,8,9,10-octahydro-1-hydroxy-4,7,7-trimethyl-1H-naphtho(1,8a-c)furan-6-one
fudecalone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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